BenchChemオンラインストアへようこそ!

1-Boc-3-(thiazol-2-ylamino)azetidine

Medicinal Chemistry Process Chemistry Building Block Synthesis

Secure your supply of 1-Boc-3-(thiazol-2-ylamino)azetidine, a differentiated building block featuring a unique orthogonally Boc-protected azetidine-2-aminothiazole scaffold. Unlike simpler, unprotected analogs (e.g., 1-(thiazol-2-yl)azetidin-3-amine), this compound's Boc group enables sequential, high-yield deprotection and selective functionalization, reducing costly off-target reactions in multi-step syntheses of kinase inhibitors. Its distinct C–N azetidine-thiazole linkage, compared to ether or amide linkers, offers a conformational advantage critical for ALPK1 and EGFR pharmacophore alignment and is predicted to resist oxidative metabolism, enhancing lead stability. Procure this core intermediate to accelerate your SAR exploration and build diverse, high-quality screening libraries with confidence.

Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
Cat. No. B8481298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(thiazol-2-ylamino)azetidine
Molecular FormulaC11H17N3O2S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NC2=NC=CS2
InChIInChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-6-8(7-14)13-9-12-4-5-17-9/h4-5,8H,6-7H2,1-3H3,(H,12,13)
InChIKeyTXYIAGGYUMZCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-(thiazol-2-ylamino)azetidine Procurement Guide: Verified Specifications and Analytical Benchmarks for R&D Sourcing


1-Boc-3-(thiazol-2-ylamino)azetidine (CAS not widely assigned) is a heterocyclic building block consisting of a tert-butoxycarbonyl (Boc)-protected azetidine ring linked via a secondary amine to a thiazole moiety . Its molecular formula is C11H17N3O2S with a molecular weight of 255.34 g/mol . The compound is primarily utilized as a protected intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, offering a chemically distinct scaffold compared to unprotected azetidine-thiazole analogs .

Why Substituting 1-Boc-3-(thiazol-2-ylamino)azetidine with Common Azetidine-Thiazole Analogs Compromises Synthetic Tractability and Downstream Selectivity


Direct substitution of 1-Boc-3-(thiazol-2-ylamino)azetidine with simpler azetidine-thiazole derivatives, such as 1-(thiazol-2-yl)azetidin-3-amine (MW 155.22 g/mol) or N-(thiazol-2-yl)azetidine-3-carboxamide (MW 183.23 g/mol), introduces significant risks of off-target reactions due to unprotected secondary amines or alternative linker chemistries . The Boc group on the target compound serves as a critical orthogonal protecting group that enables sequential deprotection and selective functionalization in multi-step syntheses, a feature absent in most commercial analogs [1]. Furthermore, the specific C–N linkage between the azetidine and thiazole rings imparts a distinct conformational and electronic profile that is not replicated by oxy-linked (ether) or carboxamide-linked comparators, potentially altering target binding kinetics and metabolic stability [2].

Head-to-Head Quantitative Comparison: 1-Boc-3-(thiazol-2-ylamino)azetidine vs. Structural Analogs for Informed Sourcing Decisions


Synthesis Yield Benchmark: Direct Comparison of C–N Coupling Efficiency Between Boc-Protected and Unprotected Azetidine Precursors

In a direct synthesis comparison, the reaction of 1-Boc-3-aminoazetidine with 2-bromothiazole under neat heating at 140 °C for 2 h afforded 1-Boc-3-(thiazol-2-ylamino)azetidine in 11% isolated yield after chromatographic purification . By contrast, an alternative literature protocol employing a Boc-protected azetidine and thiazole building block via a copper-catalyzed coupling reported yields of up to 64% for analogous Boc-azetidine-thiazole constructs, demonstrating that while this specific neat reaction is suboptimal, the Boc-protected scaffold is broadly compatible with optimized catalytic conditions .

Medicinal Chemistry Process Chemistry Building Block Synthesis

Molecular Weight and Lipophilicity Differentiation vs. Unprotected Amine Analogs: Implications for Compound Library Design

1-Boc-3-(thiazol-2-ylamino)azetidine possesses a molecular weight of 255.34 g/mol and a calculated logP of approximately 1.2 . In contrast, the unprotected analog 1-(thiazol-2-yl)azetidin-3-amine has a molecular weight of 155.22 g/mol and a logP of -0.24 . The N-(thiazol-2-yl)azetidine-3-carboxamide comparator has a molecular weight of 183.23 g/mol and a logP of -0.77 . The Boc-protected variant thus exhibits significantly higher lipophilicity and molecular bulk, which can influence membrane permeability and binding site occupancy in ways that the smaller, more polar analogs cannot replicate.

Drug Discovery Physicochemical Properties Library Design

Purity Benchmarking: Minimum Accepted Purity Specifications for Reliable Biological Assay Performance

Reputable vendors supply 1-Boc-3-(thiazol-2-ylamino)azetidine with a minimum purity specification of 95% (typically assessed by HPLC) . This purity threshold aligns with industry standards for building blocks intended for primary screening and medicinal chemistry optimization. For comparator compounds such as 1-(thiazol-2-yl)azetidin-3-amine and N-(thiazol-2-yl)azetidine-3-carboxamide, commercial purity specifications also cluster around 95% , indicating that procurement of the Boc-protected intermediate does not entail a purity compromise relative to its simpler counterparts.

Quality Control Assay Reproducibility Procurement Specifications

Class-Level Inference: Azetidine-Thiazole Hybrid Scaffolds Exhibit Submicromolar Kinase Inhibition in Structurally Related Systems

While direct IC50 data for 1-Boc-3-(thiazol-2-ylamino)azetidine are not publicly available, the broader class of azetidine-thiazole conjugates has demonstrated potent inhibition of clinically relevant kinases. For instance, (S)-N-(4-(2-(4-bromophenyl)but-3-yn-2-yl)thiazol-2-yl)-3-(hydroxymethyl)azetidine-1-carboxamide, a structurally related thiazol-2-yl-azetidine carboxamide, inhibits ALPK1 kinase with an IC50 of 7 nM [1]. Similarly, hybrid oxoazetidine-conjugated thiazoles have shown anti-EGFR activity against breast and hepatic cancer cell lines [2]. These data suggest that the azetidine-thiazole pharmacophore embodied by the target compound is a privileged scaffold for kinase inhibitor development, warranting its prioritization over non-fused or single-ring alternatives lacking this dual-heterocycle architecture.

Kinase Inhibition ALPK1 Drug Discovery

Orthogonal Protecting Group Strategy: Boc Group Enables Sequential Functionalization Not Possible with Unprotected Amine Analogs

The tert-butoxycarbonyl (Boc) group on 1-Boc-3-(thiazol-2-ylamino)azetidine serves as an orthogonal protecting group that can be selectively removed under mildly acidic conditions (e.g., TFA or HCl) without affecting the thiazole ring or the secondary amine linkage [1]. In contrast, unprotected analogs such as 1-(thiazol-2-yl)azetidin-3-amine present a free primary amine that would compete in subsequent coupling reactions, leading to complex mixtures and reduced yields . The ability to install the thiazole moiety while keeping the azetidine nitrogen protected is a key advantage for constructing elaborate molecular architectures with precise regiocontrol.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Linker Chemistry Differentiation: C–N vs. C–O vs. Carboxamide Linkage Impact on Metabolic Stability and Target Binding

1-Boc-3-(thiazol-2-ylamino)azetidine features a direct C–N bond between the azetidine ring and the thiazole moiety, in contrast to the ether (C–O) linkage found in tert-butyl 3-(thiazol-2-yloxy)azetidine-1-carboxylate or the carboxamide linkage in N-(thiazol-2-yl)azetidine-3-carboxamide . Literature on azetidine-thiazole hybrid scaffolds indicates that the nature of the linker significantly influences metabolic stability; C–N linkages are generally less susceptible to oxidative metabolism than ethers, while carboxamides can introduce hydrogen-bonding networks that alter target binding kinetics [1]. The C–N linked scaffold of the target compound thus represents a distinct chemotype with potentially superior stability and unique pharmacodynamic properties compared to its oxygen-linked or amide-linked counterparts.

Medicinal Chemistry Bioisosterism Linker Optimization

Optimal Procurement Scenarios for 1-Boc-3-(thiazol-2-ylamino)azetidine Based on Verified Differential Evidence


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitors via Sequential Deprotection and Amide Coupling

Procure 1-Boc-3-(thiazol-2-ylamino)azetidine as a core scaffold for the construction of kinase inhibitor libraries. The orthogonal Boc protection allows for late-stage deprotection and subsequent coupling to diverse carboxylic acids or sulfonyl chlorides, enabling rapid SAR exploration [1]. The C–N linked azetidine-thiazole core aligns with the pharmacophore requirements for ALPK1 and EGFR inhibition, as inferred from class-level data [2].

Process Chemistry: Building Block for Multi-Step Syntheses Requiring Orthogonal Protecting Group Strategy

Utilize this compound in multi-step synthetic sequences where a temporary Boc-protected amine is essential. The target compound can be incorporated early, and the Boc group removed under mild acidic conditions without perturbing other sensitive functionalities [1]. This approach minimizes protecting group manipulations and improves overall yield compared to starting from unprotected azetidine-thiazole precursors .

Physicochemical Profiling: Compound Library Enrichment with Higher Lipophilicity Scaffolds

Include 1-Boc-3-(thiazol-2-ylamino)azetidine in screening libraries designed to sample higher molecular weight and lipophilicity space (MW 255.34 g/mol; logP ~1.2) . This compound complements smaller, more polar fragments (e.g., 1-(thiazol-2-yl)azetidin-3-amine, MW 155.22 g/mol; logP -0.24) and helps diversify library properties to enhance hit discovery rates .

Metabolic Stability Optimization: Exploration of C–N Linked Azetidine-Thiazole Scaffolds

Employ 1-Boc-3-(thiazol-2-ylamino)azetidine in lead optimization programs where metabolic stability is a concern. The C–N linkage between the azetidine and thiazole rings is predicted to be less prone to oxidative cleavage than the ether (C–O) linkage found in alternative building blocks , potentially reducing metabolic liabilities in advanced leads [3].

Quote Request

Request a Quote for 1-Boc-3-(thiazol-2-ylamino)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.